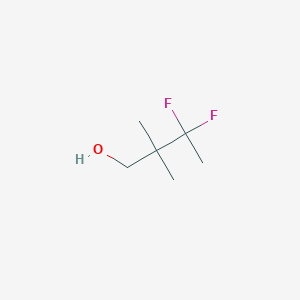

3,3-Difluoro-2,2-dimetilbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions due to the high electronegativity and small size of the fluorine atom. For compounds related to 3,3-Difluoro-2,2-dimethylbutan-1-ol, methodologies might include reactions involving fluoride ions, such as the dimerization of perfluoro-2,3-dimethylbutadiene and related reactions which provide a route to various fluorinated compounds through the use of caesium fluoride and other reagents (Chambers, Lindley, & Fielding, 1981).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their chemical behavior. Studies such as the gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) provide insights into the conformation and structural parameters, like bond lengths and angles, that are influenced by fluorination (Beagley, Jones, & Pritchard, 1986).

Chemical Reactions and Properties

The presence of fluorine atoms in 3,3-Difluoro-2,2-dimethylbutan-1-ol significantly affects its reactivity. For instance, reactions involving fluoride ion, such as the reactions of perfluoro-2,3-dimethylbutadiene with various nucleophiles, demonstrate the compound's potential for undergoing substitution and addition reactions, highlighting the reactivity of fluorine-containing compounds (Bryce, Chambers, Lindley, & Fielding, 1984).

Physical Properties Analysis

The physical properties of 3,3-Difluoro-2,2-dimethylbutan-1-ol, such as melting and boiling points, solubility, and density, are directly influenced by the fluorine atoms' characteristics. While specific data on this compound might not be readily available, studies on similar fluorinated compounds can offer valuable insights into how fluorination affects physical properties.

Chemical Properties Analysis

Chemically, fluorine atoms can significantly alter a compound's acidity, basicity, and overall chemical stability. The electrophilic and nucleophilic reactions involving fluorinated compounds, including potential interactions with sulfenyl or selenenyl chlorides, reflect the unique chemical properties conferred by fluorine atoms (Suzuki, Satake, Uno, & Shimizu, 1987).

Aplicaciones Científicas De Investigación

Desoxifluoración de Alcoholes

El compuesto se utiliza en la desoxifluoración de alcoholes con 3,3-difluoro-1,2-diarilciclopropenos . La naturaleza electrónica de estos compuestos es crítica para la fluoración de monoalcoholes a través de cationes alcoxiciclopropenio . Esta investigación revela el primer ejemplo de reactivos de desoxifluoración que contienen un andamiaje totalmente de carbono .

Síntesis de Derivados de Indol

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . El compuesto podría utilizarse potencialmente en la síntesis de estos derivados de indol.

Producción de Copolímeros Donador-Aceptor (D-A)

El compuesto se puede utilizar en la síntesis de copolímeros donador-aceptor (D-A) . Estos copolímeros se utilizan como materiales donadores en células solares orgánicas (OSC) no basadas en fullerenos .

Síntesis de Análogos de Oxima de 2-Aminobenzaldehído

El compuesto se utiliza en la síntesis de análogos de oxima de 2-aminobenzaldehído que actúan como inhibidores duales de la elastasa de neutrófilos y la proteinasa .

5. Síntesis de Sustratos de Indol y Carbazol Asimetricos El compuesto podría utilizarse potencialmente en la síntesis de sustratos de indol y carbazol asimétricos .

Safety and Hazards

3,3-Difluoro-2,2-dimethylbutan-1-ol is classified as a potentially hazardous substance. It is labeled with the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H335 . These indicate that it is flammable, can cause skin and eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3,3-difluoro-2,2-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,4-9)6(3,7)8/h9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCMNDWWYEUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2486611.png)

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)

![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)